Product packaging for Beryllium hydrogen phosphate(Cat. No.:CAS No. 13598-15-7)

Beryllium hydrogen phosphate

Cat. No.: B1604937
CAS No.: 13598-15-7
M. Wt: 104.992 g/mol
InChI Key: XUYHBCPJXPJTCK-UHFFFAOYSA-L
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Description

Contextualization of Beryllium Chemistry in Advanced Materials Science

Beryllium (Be), the lightest of the alkaline earth metals, possesses a unique combination of properties that make it a valuable component in advanced materials. core.ac.ukwikipedia.org It is a lightweight, steel-gray metal with a high melting point, exceptional stiffness, and excellent thermal conductivity. samaterials.comsamaterials.comlibretexts.org These characteristics are critical for applications in aerospace, defense, telecommunications, and nuclear energy, where high performance and reliability are essential. sfa-oxford.com

The chemistry of beryllium is distinct from its heavier alkaline earth metal counterparts, showing more similarities to aluminum, a diagonal relationship in the periodic table. core.ac.uk This is attributed to its small atomic and ionic radii, leading to high ionization potentials and a tendency to form covalent bonds. wikipedia.orglibretexts.org Beryllium readily forms stable compounds, such as beryllium oxide (BeO), which is utilized for its electrical insulation and high thermal conductivity in electronics. samaterials.com Beryllium-copper alloys are also widely used due to their high strength and corrosion resistance. samaterials.com

The incorporation of beryllium into various chemical structures allows for the tailoring of material properties. Its ability to form stable, lightweight, and stiff frameworks is a key driver of its use in advanced materials. core.ac.uklibretexts.org The study of beryllium-containing compounds, including phosphates, is therefore a crucial area of research for developing new materials with enhanced performance characteristics.

Significance of Phosphate (B84403) Systems in Inorganic and Hybrid Materials

Phosphate-based systems are integral to the development of a wide range of inorganic and hybrid materials. Their importance stems from the versatile coordination chemistry of the phosphate anion (PO₄³⁻) and its protonated forms (e.g., HPO₄²⁻, H₂PO₄⁻), which can link metal centers in various ways to form diverse structural architectures, including clusters, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. acs.orgspringerprofessional.de This structural flexibility allows for the creation of materials with tailored properties for specific applications.

Inorganic phosphate materials are known for their thermal and chemical stability and are utilized in catalysis, ion exchange, and as ceramic and glass components. ontosight.aispringerprofessional.de For instance, some metal phosphates are investigated for their catalytic activity in various chemical reactions. ontosight.ai

The development of organic-inorganic hybrid phosphate materials has further expanded the scope of these systems. researchgate.netscispace.com By incorporating organic components, researchers can introduce properties such as flexibility, hydrophobicity, and specific functional groups into the material's structure. researchgate.net This combination of organic and inorganic components at the molecular level can lead to novel materials with synergistic properties, suitable for applications in membranes, adsorption, and biomedical fields. springerprofessional.descispace.com The ability to control the structure and composition of these hybrid materials makes them a promising area of research for creating advanced functional materials. researchgate.net

Research Landscape and Future Trajectories for Beryllium Hydrogen Phosphate Compounds

The research landscape for this compound (BeHPO₄) and related compounds is primarily focused on their synthesis, crystal structure, and potential as novel materials with unique properties. acs.orgrsc.orgrsc.org Beryllium phosphate, in its various forms, is a white, crystalline powder. ontosight.ai The hydrogen phosphate variant, BeHPO₄, has a 1:1 ratio of beryllium to phosphate. ontosight.ai

Recent research has demonstrated the synthesis of novel beryllium phosphate open-framework structures under hydrothermal conditions. acs.orgrsc.org These structures are characterized by channels and cavities, often occupied by organic template molecules that guide their formation. rsc.org The resulting materials are of interest as potential molecular sieves, analogous to zeolites. rsc.org The study of the crystal structures of these compounds, such as through single-crystal X-ray diffraction, is crucial for understanding their properties and potential applications. acs.orgrsc.org

For example, researchers have successfully synthesized low-dimensional beryllium phosphates with unique one-dimensional double chains and two-dimensional layered structures. acs.org These materials are constructed from the alternation of BeO₄ and HPO₄ tetrahedra. acs.org The development of such open-framework beryllium hydrogen phosphates with connected networks highlights the potential for creating new porous materials. acs.org

Future research in this area is likely to focus on several key trajectories:

Synthesis of Novel Structures: The exploration of new synthesis methodologies, including the use of different organic templates and reaction conditions, to create a wider variety of this compound frameworks with tailored pore sizes and functionalities.

Characterization and Property Analysis: In-depth characterization of the physical and chemical properties of these new materials, including their thermal stability, adsorption capabilities, and potential catalytic activity.

Computational Modeling: The use of computational methods to predict and understand the structures and properties of this compound compounds, aiding in the rational design of new materials.

Exploring Applications: Investigating the potential applications of these materials in areas such as gas separation, catalysis, and ion exchange, building upon the unique structural features of beryllium-containing frameworks.

The continued investigation into the synthesis and structure of this compound compounds holds promise for the development of new advanced materials with unique and valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BeHO4P B1604937 Beryllium hydrogen phosphate CAS No. 13598-15-7

Properties

IUPAC Name

beryllium;hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Be.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYHBCPJXPJTCK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].OP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BeHO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35089-00-0 (Parent)
Record name Beryllium phosphate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID70929198
Record name Beryllium hydrogen phosphate
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Molecular Weight

104.992 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water, Slightly soluble in water
Record name BERYLLIUM PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

13598-15-7
Record name Beryllium phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beryllium hydrogen phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERYLLIUM HYDROGEN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Record name BERYLLIUM PHOSPHATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

White solid. MP: 100 °C (loses water) (decomposes). Soluble in water, acetic acid. /Beryllium phosphate trihydrate/
Record name BERYLLIUM PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies and Crystallization Science of Beryllium Phosphate Architectures

Solution-Phase Precipitation Techniques for Beryllium Phosphate (B84403) Formation

Solution-phase precipitation represents a fundamental approach to the synthesis of beryllium phosphates. These methods typically involve the reaction of soluble beryllium salts with a source of phosphate ions in an aqueous medium, leading to the formation of an insoluble product. The precise control of reaction parameters such as pH, temperature, and reactant concentration is crucial in determining the composition, crystallinity, and morphology of the final product.

Controlled Hydrolysis-Induced Precipitation Pathways

Controlled hydrolysis is a technique that leverages the slow, in-situ generation of a precipitating agent to promote the formation of crystalline materials. In the context of beryllium phosphate synthesis, this often involves the hydrolysis of a substance like urea (B33335) to gradually increase the pH of the reaction mixture. An initially acidic solution containing beryllium ions and a phosphate source can be slowly neutralized by the ammonia (B1221849) produced from urea decomposition upon heating. This gradual change in pH induces the precipitation of beryllium phosphate in a more ordered and crystalline form than what might be achieved by the rapid addition of a base. psu.edu

This method has been shown to be superior to conventional ammonia precipitation, yielding a precipitate that is easier to filter and less contaminated with co-precipitated metals. psu.edu The process starts with a homogeneous solution, and as the pH rises, the solution becomes supersaturated with respect to beryllium phosphate, leading to nucleation and growth of crystals. The slow rate of precipitant generation helps to maintain a low level of supersaturation, which is a key factor in promoting the growth of larger, more perfect crystals rather than a large number of small, amorphous particles. While detailed studies focusing exclusively on the controlled hydrolysis-induced precipitation of beryllium hydrogen phosphate are not extensive, the principles are well-established in the synthesis of other inorganic materials. researchgate.net

pH-Regulated Crystallization and Polymorph Control

The pH of the aqueous solution is a critical parameter that governs the speciation of both beryllium and phosphate ions, and consequently, the composition and structure of the precipitated beryllium phosphate. Beryllium ions are known to undergo hydrolysis to form various hydroxo species, and the solubility of beryllium hydroxide (B78521) is highly pH-dependent, with precipitation occurring between pH 5 and 8. inchem.orgnih.gov Similarly, the protonation state of the phosphate anion (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) is dictated by the pH of the solution.

The synthesis of this compound (BeHPO₄) inherently requires conditions where the HPO₄²⁻ anion is a dominant species. General methods for producing beryllium phosphate involve the reaction of a beryllium salt solution with disodium (B8443419) hydrogen phosphate or the reaction of beryllium hydroxide with phosphoric acid. nist.gov The pH of the reaction medium directly influences which phosphate species are available to react with the beryllium ions. It is known that at a high pH, beryllium is less phytotoxic, which is partly attributed to its precipitation as a phosphate salt. inchem.org

While the targeted synthesis of specific this compound polymorphs through pH control is not extensively documented, the influence of pH on the final product is undeniable. For instance, in hydrothermal synthesis, which can be seen as an extension of aqueous precipitation at elevated temperatures, the initial pH of the solution is a key factor in determining the resulting crystal structure. researchgate.net It is plausible that subtle variations in pH during precipitation could lead to the formation of different crystalline phases or even amorphous products. The competition between the formation of beryllium hydroxide and beryllium phosphate is also a pH-dependent process that must be carefully managed to obtain the desired product. csulb.edu

Hydrothermal and Solvothermal Synthetic Strategies

Hydrothermal and solvothermal syntheses are powerful techniques for the crystallization of materials that are not readily formed from simple solution precipitation. These methods involve carrying out the synthesis in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures and autogenous pressures. The solvent can be water (hydrothermal) or an organic solvent (solvothermal). These conditions increase the solubility of reactants and facilitate the formation of thermodynamically stable crystalline phases, including complex open-framework structures.

Template-Directed Synthesis of Open-Framework Beryllium Phosphates

A key feature in the hydrothermal and solvothermal synthesis of beryllium phosphates is the use of structure-directing agents (SDAs), or templates. These are typically organic molecules, often amines or quaternary ammonium (B1175870) salts, that are incorporated into the growing crystal structure. The size, shape, and charge of the template molecule guide the formation of the inorganic framework around it, leading to the creation of pores and channels of specific dimensions. Upon removal of the template, usually by calcination, a porous open-framework material is obtained.

Numerous open-framework beryllium phosphates have been synthesized using this approach. The resulting structures can be analogues of known zeolites or entirely new topologies. For example, an ammonium beryllophosphate with the merlinoite framework topology has been prepared via hydrothermal synthesis. rsc.org The frameworks are composed of strictly alternating BeO₄ and PO₄ tetrahedra, with the negative charge of the framework being balanced by the protonated organic template or other cations. rsc.org

The choice of the template is critical in determining the final structure. Different organic amines can lead to the formation of beryllium phosphates with varying dimensionalities, from one-dimensional chains to complex three-dimensional frameworks with intersecting channels of different ring sizes. google.comnih.gov

Role of Organic and Inorganic Structure-Directing Agents

Both organic and inorganic species can act as structure-directing agents in the synthesis of beryllium phosphates.

Organic Structure-Directing Agents: A wide variety of organic amines and quaternary ammonium salts have been successfully employed as SDAs. These molecules can be simple, such as methylamine (B109427) or pyridine, or more complex, like N,N'-dimethyl-1,4-diazabicyclo psu.edupsu.edupsu.eduoctane (dmdabco). rsc.org In some cases, the organic templates are generated in situ during the synthesis. For instance, viologen dications have been formed through the alkylation of 4,4'-bipyridine, leading to the crystallization of open-framework beryllium phosphates with large 16-membered ring channels. nist.gov Similarly, new templates have been generated through the in situ N-methylation of cyclic amines. nih.gov The organic templates not only direct the structure of the inorganic framework but also balance the charge of the anionic framework.

Structure-Directing Agent (SDA)Resulting Beryllium Phosphate CompoundKey Structural FeatureReference
Methylviologen (MV)MV·Be₂(HPO₄)₂(H₂PO₄)₂16-membered ring channels nist.gov
Ethylviologen (EV)EV·Be₂(HPO₄)₂(H₂PO₄)₂16-membered ring channels nist.gov
N-methyl-3-(aminomethyl) pyridinium (B92312) (Hmampy)[Hmampy][Be(HPO₄)₂]Infinite inorganic chains nih.gov
N,N'-dimethyl-1,4- diazabicyclo psu.edupsu.edupsu.eduoctane (dmdabco)[dmdabco][Be₃(HPO₄)₄]·1.5H₂OLayered structure with 8-membered apertures nih.gov
N,N,N',N'-tetramethyl-piperazinium (tmpip)[tmpip][Be₂(HPO₄)₂(H₂PO₄)]₂3D open-framework with 8-, 10-, and 12-ring channels nih.gov
Ethanolamine (ea)Be₂(Hea)(PO₄)(HPO₄)Neutral inorganic-organic hybrid framework rsc.org
Imidazole (im)Him·Be₃(OH)(HPO₄)₃AFI-related framework with 12-ring channels rsc.org

Inorganic Structure-Directing Agents: Simple alkali metal cations can also exhibit a significant structure-directing effect. The synthesis of a range of microporous beryllophosphates has been described where each alkali metal cation (e.g., Li⁺, Na⁺, K⁺) promotes the formation of a different structure type. rsc.org In these cases, the inorganic cations reside within the channels and cavities of the framework, balancing its charge.

Ionothermal Synthesis Approaches

Ionothermal synthesis is a relatively newer technique that utilizes ionic liquids as both the solvent and the structure-directing agent. researchgate.net Ionic liquids are salts with low melting points (typically below 100 °C) and possess unique properties such as negligible vapor pressure, high thermal stability, and a tunable nature, which make them excellent media for the synthesis of novel materials.

In the context of beryllium phosphate synthesis, ionothermal methods have led to the discovery of new open-framework structures that are not accessible through traditional hydrothermal or solvothermal routes. A notable example is the synthesis of a beryllium phosphate with a three-dimensional structure featuring intersecting 24-membered ring channels. psu.eduiaea.org This was achieved using a multifunctional ionic liquid that served as the solvent, the structure-directing agent, and the phosphorus source. psu.eduiaea.org The use of ionic liquids can lead to the formation of materials with exceptional hydrothermal stability and, in some cases, high proton conductivity. psu.eduiaea.org The cations of the ionic liquids are typically occluded within the channels of the resulting framework, playing a crucial templating role.

Ionic Liquid ComponentResulting Beryllium Phosphate FeatureReference
N-methylimidazolium cationExtra-large 24-membered-ring channels
Multifunctional ionic liquid3D structure with intersecting 24-membered ring channels psu.eduiaea.org

Advanced Solid-State Synthesis for Crystalline Phases

The synthesis of crystalline beryllium hydrogen phosphates often employs advanced techniques that move beyond traditional ceramic methods to achieve high purity, specific polymorphs, and complex, open-framework structures. These methods primarily include hydrothermal, solvothermal, and high-temperature solid-state reactions, which allow for precise control over the crystallization process.

Hydrothermal and solvothermal syntheses are the most prevalent methods for creating crystalline this compound phases, particularly those with intricate, porous architectures. nih.govacs.org These techniques involve heating reactants in a sealed, aqueous (hydrothermal) or non-aqueous (solvothermal) solution above ambient temperature and pressure. researchgate.netuliege.be A key feature of these syntheses is the use of organic molecules, typically amines, which act as structure-directing agents (SDAs) or templates. rsc.orgrsc.org These SDAs guide the organization of the inorganic beryllium and phosphate tetrahedra, leading to the formation of specific framework topologies with channels and cavities of varying sizes. rsc.orgresearchgate.net

For instance, two low-dimensional beryllium phosphates, [C5H14N2]2[Be3(HPO4)5]·H2O and [C6H18N2]0.5[Be2(PO4)(HPO4)OH]·0.5H2O, have been successfully synthesized under mild hydrothermal/solvothermal conditions. nih.govacs.org The first compound features unique one-dimensional double chains, while the second forms a two-dimensional layered structure. nih.govacs.org The choice of the organic template is crucial; researchers have demonstrated that different amines can lead to distinct crystalline structures, including one-dimensional chains, two-dimensional layers with eight- or twelve-membered apertures, and three-dimensional open-frameworks. rsc.org In some cases, the templates can be generated in situ through reactions like N-methylation of cyclic amines during the hydrothermal process. rsc.org

Solid-state reactions, performed at high temperatures, represent another avenue for synthesizing crystalline phases. This method involves the intimate mixing of solid precursors, such as beryllium oxide (BeO) and phosphoric acid (H3PO4) or other phosphate salts, followed by heating to high temperatures to induce reaction and crystallization. researchgate.netuni-muenchen.de While less common for producing complex open-framework structures compared to solvothermal routes, solid-state synthesis is effective for creating dense, stable crystalline phases. For example, modified solid-state reactions using techniques like a hot isostatic press can be employed to synthesize specific crystalline polymorphs under high pressure and temperature. uni-muenchen.de

Table 1: Examples of Synthesis Conditions for Crystalline Beryllium Hydrogen Phosphates

Product FormulaSynthesis MethodReactantsStructure-Directing Agent (SDA)Temperature (°C)Resulting Crystal StructureReference
[C5H14N2]2[Be3(HPO4)5]·H2OHydrothermal/SolvothermalBe(OH)2, H3PO4, H2O2-MethylpiperazineNot Specified1D double chains with 12-ring apertures nih.govacs.org
[C6H18N2]0.5[Be2(PO4)(HPO4)OH]·0.5H2OHydrothermal/SolvothermalBe(OH)2, H3PO4, H2O1,6-HexanediamineNot Specified2D layered structure nih.govacs.org
[(UO2)2{Be(H2O)2(PO4)2}]·(H2O)HydrothermalBeO, UO3, P2O5, H2ONone200Layered structure with unbranched [BeP2O8(H2O)2]4− trimers uliege.be
[Hmampy][Be(HPO4)2]HydrothermalBe(OH)2, H3PO4, H2O3-(aminomethyl)pyridine (ampy)Not SpecifiedInfinite inorganic chains rsc.org
[dmdabco][Be3(HPO4)4]·(H2O)1.5HydrothermalBe(OH)2, H3PO4, H2O1,4-diazabicyclo nih.govnih.govnih.govoctane (dabco)Not SpecifiedLayered structure with 8-membered apertures rsc.org

Investigations into Crystal Growth Mechanisms and Morphological Control

Understanding and controlling the crystal growth of this compound is essential for tailoring its physical and chemical properties. The mechanism of crystallization and the final morphology of the crystals are highly dependent on the synthesis method and the specific reaction conditions.

In hydrothermal and solvothermal systems, crystal growth occurs from a supersaturated solution where dissolved beryllium and phosphate species, often complexed with the organic SDA, assemble into nuclei and subsequently grow into larger crystals. rsc.org The morphology of the resulting crystals—whether they are plates, needles, or well-defined polyhedra—is dictated by the relative growth rates of different crystallographic faces. These growth rates are, in turn, influenced by several factors:

Temperature and Pressure: These parameters affect the solubility of reactants and the kinetics of the crystallization process. researchgate.net

Reactant Concentration and pH: The concentration of beryllium, phosphate, and the pH of the solution influence the degree of supersaturation and the specific phosphate species present, impacting both nucleation and growth. researchgate.net

The flux growth method is another powerful technique, particularly for obtaining large, high-quality single crystals that are difficult to grow via other methods. nih.govfrontiersin.org This technique uses a molten salt or metal oxide (the flux) as a solvent for the reactants at high temperatures. frontiersin.orgfrontiersin.org The components of the target compound are dissolved in the flux, and crystals are grown by slowly cooling the molten solution, allowing for controlled precipitation and growth. researchgate.net The choice of flux is critical; it must dissolve the reactants but not react with them to form unwanted byproducts, and it should have a low melting point and low volatility. frontiersin.org Control over the cooling rate is a primary mechanism for managing crystal size; very slow cooling generally promotes the growth of larger, more perfect crystals. nih.gov For example, centimeter-sized single crystals of the polyphosphate KLa(PO3)4 have been grown using a slow-cooling flux method. nih.govresearchgate.net

Morphological control is demonstrated in the synthesis of a uranyl beryllophosphate, which under specific hydrothermal conditions, consistently forms yellow, transparent, platy crystals. uliege.be Similarly, the use of different organic templates in BePO synthesis can result in varied framework structures, which inherently influences the external crystal morphology. rsc.org The ability to control crystal habit is crucial as it can affect properties relevant to catalysis, sorption, and other applications by determining which crystal planes are exposed.

Table 2: Influence of Growth Parameters on Beryllium Phosphate Crystal Characteristics

ParameterMethodEffect on Crystal GrowthExampleReference
Structure-Directing Agent (SDA)Hydrothermal/SolvothermalDetermines the internal framework topology (e.g., layers vs. channels) and can influence external morphology by selective face-capping.Using different cyclic amines leads to BePO frameworks with varied dimensionalities and pore sizes. rsc.org
Cooling RateFlux GrowthSlower cooling rates generally lead to larger and higher-quality single crystals by maintaining a low level of supersaturation.Slow cooling of a flux melt is used to obtain large, centimeter-sized crystals of phosphates. nih.govresearchgate.net
TemperatureHydrothermalAffects reactant solubility and reaction kinetics, influencing phase selection and crystal size.Synthesis at 200°C yielded crystalline M2+Be2P2O8 phases. researchgate.net
Solvent/Flux CompositionSolvothermal/Flux GrowthThe solvent or flux composition determines the solubility of reactants and can influence which crystalline phase is thermodynamically stable.The use of a molten salt flux enables the dissolution of reactants and crystallization of the target phase below its melting point. frontiersin.orgfrontiersin.org

Advanced Spectroscopic and Structural Elucidation of Beryllium Hydrogen Phosphate Materials

X-ray Diffraction Techniques for Structural Determination

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail in resolving complex crystal structures. By using a single, high-quality crystal, a complete three-dimensional map of electron density can be generated, leading to the unambiguous determination of atomic arrangements.

In the study of beryllium hydrogen phosphates, SCXRD has been instrumental in characterizing novel compounds synthesized under hydrothermal or solvothermal conditions. Research has revealed that the fundamental building blocks are typically BeO₄ and PO₄ tetrahedra. acs.orgnih.gov These tetrahedra link together to form a variety of structural motifs, from simple chains to intricate three-dimensional frameworks.

For instance, two low-dimensional beryllium phosphate (B84403) compounds, synthesized hydrothermally, were structurally elucidated using SCXRD. acs.orgnih.gov One compound, [C₅H₁₄N₂]₂[Be₃(HPO₄)₅]·H₂O (BePO-CJ29), was found to consist of one-dimensional double chains formed by the strict alternation of BeO₄ and HPO₄ tetrahedra, creating 12-ring apertures. nih.gov Another compound, [C₆H₁₈N₂]₀.₅[Be₂(PO₄)(HPO₄)OH]·0.5H₂O (BePO-CJ30), features a two-dimensional layered structure built from the alternation of Be-centered and P-centered tetrahedra. acs.orgnih.gov The organic cations and water molecules reside in the interlayer regions, interacting with the inorganic layers through hydrogen bonds. nih.gov

Detailed crystallographic data obtained from SCXRD for these representative compounds are summarized below.

Parameter [C₅H₁₄N₂]₂[Be₃(HPO₄)₅]·H₂O (BePO-CJ29) acs.orgnih.gov[C₆H₁₈N₂]₀.₅[Be₂(PO₄)(HPO₄)OH]·0.5H₂O (BePO-CJ30) acs.orgnih.gov
Crystal System TriclinicOrthorhombic
Space Group P-1 (No. 2)Pccn (No. 56)
a (Å) 8.1000(9)26.01(4)
b (Å) 8.4841(14)8.431(12)
c (Å) 19.665(2)9.598(13)
α (°) 89.683(10)90
β (°) 78.182(8)90
γ (°) 87.932(9)90
Volume (ų) 1321.9(3)2105(5)
Z 28

While SCXRD provides the ultimate structural detail, powder X-ray diffraction (PXRD) is an essential complementary technique. It is used routinely to assess the phase purity of bulk synthesized materials, as each crystalline phase produces a unique diffraction pattern, or "fingerprint."

In the synthesis of novel beryllium phosphates, PXRD is used to confirm that the synthesized crystalline powder is a single phase and matches the structure determined from a single crystal. This is done by comparing the experimental PXRD pattern with a pattern simulated from the SCXRD structural data. researchgate.net A good match between the experimental and simulated patterns confirms the purity of the bulk sample and the validity of the single-crystal structure. researchgate.net

Furthermore, PXRD is the primary tool for refining unit cell parameters of a known phase under different conditions (e.g., temperature changes) and for identifying unknown phases in a mixture by matching their patterns against crystallographic databases.

A significant area of research in beryllium phosphate chemistry is the synthesis of materials with open-framework structures that are topologically analogous to zeolites. rsc.org Zeolites are microporous aluminosilicates with well-defined channel and cage structures. Beryllium's tetrahedral coordination geometry makes the beryllophosphate system suitable for mimicking these zeolitic networks. rsc.org

X-ray diffraction studies have been crucial in identifying a wide array of these topologies. Several open-framework beryllium phosphates with zeolitic networks have been prepared and structurally characterized, including those with ABW, ANA, CHA, FAU, GIS, and RHO topologies. rsc.org A notable discovery was the synthesis of two open-framework beryllium phosphates with a zeolitic CrB₄ topology, which was the first time this topology had been observed in beryllium phosphate chemistry. rsc.orgrsc.org These materials feature large, intersecting 12- and 16-membered ring channels, with organic cations occupying the pore space. researchgate.netrsc.org

In addition to 3D zeolitic frameworks, XRD has revealed lower-dimensional structures. Layered, or 2D, frameworks have been identified, such as in a compound possessing layers with eight- and twelve-membered apertures. rsc.org Other structures are built from 2D sheets that are pillared by phosphate nodes to create a 3D framework with intersecting channels. rsc.org One-dimensional chains have also been characterized. rsc.org This structural diversity, from 1D chains to 2D layers and 3D frameworks, is a hallmark of the beryllophosphate system and is fully elucidated through diffraction techniques. acs.orgrsc.org

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Raman and infrared (IR) techniques, provides complementary information to XRD. It probes the vibrational energies of molecules and molecular groups within the crystal lattice, offering insight into bonding, functional groups, and intermolecular interactions, particularly hydrogen bonding.

Raman spectroscopy is highly effective for characterizing the covalent bonds within phosphate and hydrogen phosphate anions. The technique measures the inelastic scattering of monochromatic light, revealing the vibrational modes of the material. The symmetric stretching vibrations of the P-O bonds in PO₄³⁻ tetrahedra produce a particularly strong and characteristic Raman signal.

In beryllium hydrogen phosphate structures, Raman spectroscopy can distinguish between the different phosphate species present. The fully deprotonated PO₄³⁻ group has Td symmetry and exhibits characteristic vibrational modes. The protonated HPO₄²⁻ and H₂PO₄⁻ groups have lower symmetry (C₂ᵥ and C₃ᵥ, respectively), which results in the splitting of degenerate vibrational modes and the appearance of new bands in the Raman spectrum. The presence of P-OH bonds also gives rise to distinct stretching and bending vibrations. Theoretical calculations are often used to aid in the assignment of these complex vibrational modes. wisc.eduacs.org The technique has been used to characterize phosphate species in various systems and to study complex inorganic salts in the solid state. researchgate.netcolab.ws

Infrared (IR) spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. It is especially sensitive to polar functional groups, making it an ideal tool for analyzing the hydroxyl (O-H) and phosphate (P-O) groups in this compound materials.

A primary application of IR spectroscopy in this context is the characterization of hydrogen bonding. The structures of beryllium hydrogen phosphates often contain HPO₄²⁻ or H₂PO₄⁻ ions, as well as water of hydration. acs.orgrsc.org The O-H stretching vibrations from these groups are observed in the high-frequency region of the IR spectrum (typically 3000-3600 cm⁻¹). The exact frequency, shape, and width of these absorption bands are highly sensitive to the strength and nature of hydrogen bonds. Broader and lower-frequency O-H bands indicate stronger hydrogen bonding interactions between the hydrogen phosphate anions and/or water molecules within the crystal lattice.

IR spectroscopy is also used to confirm the presence of the phosphate groups through their characteristic P-O stretching and bending vibrations (typically in the 900-1200 cm⁻¹ and 400-600 cm⁻¹ regions, respectively). In organically templated materials, IR spectroscopy also helps to identify the vibrational modes associated with the organic cation, confirming its incorporation into the structure. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level insight into the structure, dynamics, and chemical environment of nuclei. For this compound, NMR is instrumental in probing the local coordination of both beryllium and phosphorus atoms.

Solid-State NMR for Local Structural Environments of Beryllium and Phosphorus

Solid-state NMR (ssNMR) is uniquely suited for characterizing the molecular structure of solid materials like this compound. It can provide detailed information on the local environments of specific nuclei, even in disordered or amorphous phases.

For phosphorus environments, ³¹P ssNMR is highly effective. The chemical shift of the ³¹P nucleus is sensitive to its bonding environment, allowing for the differentiation between various phosphate species. Studies have shown that ³¹P ssNMR can distinguish between orthophosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) units. researchgate.netrsc.org The presence of protons in close proximity to the phosphorus nucleus in HPO₄²⁻ groups can be confirmed using cross-polarization techniques. For instance, ¹H-³¹P cross-polarization experiments are maximally efficient with short contact times, which is indicative of the close spatial relationship between protons and phosphorus atoms in hydrogen phosphate entities. researchgate.net The analysis of complex phosphate glasses by ³¹P NMR reveals that the chemical shielding is influenced by neighboring polyhedra, such as silicate (B1173343) or aluminate groups, which can reduce the resolution of different phosphate Qⁿ groups (where n is the number of bridging oxygen atoms). nih.gov

For the beryllium environments, ⁹Be ssNMR is the primary tool, although its application has been somewhat limited due to safety considerations associated with beryllium compounds. rsc.orgpascal-man.com The ⁹Be nucleus is a quadrupolar nucleus (spin I = 3/2), which means its interaction with local electric field gradients provides a wealth of structural information. researchgate.net Specialized techniques are required to acquire high-resolution spectra from such nuclei. researchgate.net There is a direct correlation between ⁹Be MAS NMR spectra and the geometry of beryllium-containing framework structures. pascal-man.com This makes ⁹Be ssNMR essential for understanding the coordination number and symmetry of the beryllium centers, which are typically four-coordinate in tetrahedral geometry within these phosphate frameworks. pascal-man.comacs.org

Table 1: Key Solid-State NMR Parameters for this compound Analysis

Nucleus NMR Technique Information Obtained Typical Observations
³¹P Magic Angle Spinning (MAS) Distinction between PO₄ and HPO₄ groups; Connectivity (Qⁿ species). Different chemical shifts for orthophosphate and hydrogen phosphate. researchgate.netrsc.org
¹H-³¹P Cross-Polarization (CP/MAS) Proximity of protons to phosphorus atoms. Efficient cross-polarization confirms HPO₄²⁻ species. researchgate.net

| ⁹Be | MAS, Stimulated-echo | Coordination geometry and symmetry of Be sites. | Quadrupolar coupling constants and chemical shifts reflect the local Be environment. pascal-man.com |

Solution-State NMR for Complexation Studies

The study of this compound in aqueous solutions is complicated by the strong tendency of the beryllium aqua ion, [Be(H₂O)₄]²⁺, to hydrolyze, forming hydroxo-bridged species, especially at pH values above 3. researchgate.netresearchgate.net Complex formation with ligands like phosphate is therefore a competitive process against hydrolysis.

⁹Be NMR spectroscopy is a crucial tool for characterizing beryllium complexes in solution. researchgate.net The ⁹Be chemical shift is highly sensitive to changes in the coordination sphere of the beryllium ion. The formation of a complex between beryllium and a hydrogen phosphate ligand results in a change in the chemical environment of the ⁹Be nucleus, which can be observed as a shift in its resonance frequency. researchgate.net Phosphonates are among the few monodentate ligands that can effectively compete with the hydrolysis reaction to form stable complexes with beryllium. researchgate.netresearchgate.net

By monitoring the ⁹Be NMR spectrum as a function of ligand concentration, pH, and temperature, detailed information about the stoichiometry and stability of the formed beryllium phosphate complexes can be obtained. While comprehensive ⁹Be NMR data tables for a wide range of complexes exist, the overlap between chemical shift regions for different coordination numbers necessitates careful interpretation. researchgate.net Generally, four-coordinate beryllium species exhibit narrower line widths (smaller ω1/2 values) due to their higher symmetry compared to two- or three-coordinate species. researchgate.net

Advanced Microscopy and Elemental Compositional Analysis

Microscopy and elemental analysis techniques are vital for linking the macroscopic properties of this compound materials to their micro- and nanoscale structure and elemental distribution.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the structure of materials at high magnification.

SEM is used to study the surface topography, morphology, and particle size distribution of this compound powders or crystalline materials. researchgate.netntnu.no It provides images with a large depth of field, revealing the three-dimensional character of the sample's surface. For instance, SEM imaging can be used to characterize the grain size and porosity of beryllium-containing materials. researchgate.net

TEM offers significantly higher spatial resolution, allowing for the analysis of the internal ultrastructure of the material. ntnu.nowhiterose.ac.uk With TEM, it is possible to view individual crystallites, grain boundaries, and lattice defects. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystalline structure of nano-sized regions of the sample. european-mrs.com Preparation of sufficiently thin samples (typically <100 nm) is a critical step for TEM analysis and is often achieved using focused ion beam (FIB) milling. european-mrs.com

Table 2: Comparison of SEM and TEM for Microstructural Analysis

Feature Scanning Electron Microscopy (SEM) Transmission Electron Microscopy (TEM)
Principle Scans a focused electron beam over the surface; detects secondary or backscattered electrons. Passes a broad electron beam through a thin sample; forms an image from transmitted electrons. whiterose.ac.uk
Resolution Typically nanometers. Typically sub-nanometer, allowing for atomic resolution. whiterose.ac.uk
Information Surface topography, morphology, particle size, elemental composition (with EDS). researchgate.net Internal structure, crystallography, lattice defects, elemental composition (with EDS/EELS). ntnu.nowhiterose.ac.uk

| Sample Prep. | Minimal; often requires a conductive coating for non-conductive samples. edax.com | Extensive; requires ultra-thin sections (<100 nm). whiterose.ac.uk |

Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Fluorescence (XRF) for Elemental Mapping

Both EDS and XRF are used to determine the elemental composition of a material, but they operate on different principles and offer distinct advantages.

Energy-Dispersive X-ray Spectroscopy (EDS) is typically coupled with an SEM or TEM. ebatco.com The incident electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for elemental identification and quantification. ebatco.com EDS can detect elements with atomic numbers as low as 4 (beryllium), making it suitable for analyzing this compound. microtrace.comkindle-tech.com A key advantage of EDS is its high spatial resolution, enabling the creation of elemental maps that show the distribution of Be, P, and O within individual particles or across a surface. kindle-tech.com

X-ray Fluorescence (XRF) uses an incident X-ray beam to excite the sample, which then emits fluorescent X-rays. kindle-tech.com XRF is generally a bulk analysis technique with lower spatial resolution than EDS. kindle-tech.com However, it is highly sensitive and can detect trace elements at parts-per-million (ppm) levels. kindle-tech.com While standard XRF struggles with light elements, specialized equipment can perform the analysis. Micro-XRF offers improved spatial resolution and is non-destructive, with minimal sample preparation required. edax.com

Table 3: Comparison of EDS and XRF for Elemental Analysis

Feature Energy-Dispersive X-ray Spectroscopy (EDS) X-ray Fluorescence (XRF)
Excitation Source Electron beam. kindle-tech.com X-ray beam. kindle-tech.com
Detection Limit ~0.1 wt%. microtrace.com ppm levels. kindle-tech.com
Spatial Resolution Micrometer to nanometer scale. kindle-tech.com Millimeter to centimeter scale (bulk); micrometer for Micro-XRF. edax.comkindle-tech.com
Light Element Analysis Good; can detect elements from Beryllium (Z=4) upwards. microtrace.comkindle-tech.com Challenging for elements lighter than Sodium (Z=11). kindle-tech.com

| Primary Use | High-resolution elemental mapping and microanalysis. kindle-tech.com | Bulk composition and trace element analysis. kindle-tech.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. cnrs.fr XPS analyzes the top 1-10 nm of a surface. cnrs.fr

In the context of this compound, XPS is invaluable for determining the oxidation states of beryllium and phosphorus on the material's surface. The binding energy of the emitted photoelectrons is characteristic of the element and its chemical state (the "chemical shift"). cnrs.fr For example, high-resolution scans of the Be 1s region can distinguish between metallic beryllium (Be⁰) and beryllium in its oxidized state (Be²⁺), such as in BeO or BeHPO₄. shsu.eduxpsdatabase.net Similarly, the P 2p peak can provide information about the nature of the phosphate groups. By decomposing the high-resolution spectral peaks, the relative concentrations of different oxidation states can be quantified. cnrs.fr

Table 4: Representative Be 1s Binding Energies for Chemical State Analysis

Compound/State Be 1s Binding Energy (eV) Reference
Beryllium Metal (Be⁰) ~111.8 xpsdatabase.net
Beryllium Oxide (BeO) ~114.5 xpsfitting.com
Beryllium Hydroxide (B78521) (Be(OH)₂) ~114.9 xpsfitting.com
Beryllium Fluoride (B91410) (BeF₂) ~116.4 xpsfitting.com

Note: Binding energies are referenced to adventitious carbon C 1s at 284.8 eV or 285.0 eV and can vary slightly based on the instrument and reference used.

Mass Spectrometry for Identification of Complex Species

Mass spectrometry has emerged as a powerful and sensitive analytical technique for the characterization of complex beryllium-containing species in solution. tandfonline.comresearchgate.net Particularly, electrospray ionization mass spectrometry (ESI-MS) has proven invaluable for obtaining stoichiometric information and understanding the speciation of beryllium in various chemical environments. sci-hub.secore.ac.uk This technique allows for the transfer of pre-existing solution species into the gas phase for mass analysis, offering a rapid screening method for the hydrolytic tendencies and complex formation of beryllium at very low concentrations. tandfonline.comresearchgate.net

Research has demonstrated the capability of ESI-MS to identify a range of beryllium species, from simple hydrated ions to more complex polynuclear clusters. tandfonline.com In studies of beryllium salt solutions, such as beryllium chloride and beryllium sulfate (B86663), a variety of mixed beryllium-chlorido-oxido-hydroxido and beryllium-sulfato-hydroxido species have been observed. tandfonline.comresearchgate.net The degree of hydration and the nature of the observed ions are often dependent on factors like pH and the specific counter-ions present in the solution. tandfonline.comresearchgate.net

For instance, in acidic solutions of beryllium chloride, ESI-MS has detected hydrated beryllium chloride ions, such as [BeCl(MeOH)n(H2O)m]+, at a pH of 2.7. tandfonline.com More significantly, ESI-MS has been instrumental in observing the formation of the stable beryllium trimer, [Be3(OH)3]3+, providing direct evidence for its existence in solution. tandfonline.com The study of beryllium sulfate solutions by ESI-MS has further revealed that highly-charged beryllium hydroxido species can be preserved in the gas phase through ion pairing with the sulfate ion. researchgate.net This has allowed for the identification of mixed sulfato-/hydroxido-species like [Be3O(HSO4)3]+. researchgate.netresearchgate.net

The application of ESI-MS extends to the investigation of beryllium's interaction with various organic ligands. Studies involving aminopolycarboxylate ligands have shown the formation of monoanionic beryllium complexes. sci-hub.se For example, with iminodiacetic acid (IDA), ESI-MS has identified ions such as [L–2HBeHSO4]– and [L–2HBeOH]–, where L represents the iminodiacetic acid ligand. sci-hub.se These findings are critical for understanding the coordination chemistry of beryllium and its potential for forming complex structures with organic molecules.

While direct and extensive mass spectrometric studies focused solely on this compound are not as widely published as those on beryllium chloride or sulfate, the principles and findings from these related studies are highly applicable. It is known that the dihydrogen phosphate ion (H2PO4-) can replace water in the coordination sphere of beryllium, leading to the formation of complexes like [Be2(OH)(H2PO4)]2+ and [Be3(OH)3(H2PO4)3]3-. core.ac.uk ESI-MS would be an ideal technique to confirm the presence and determine the stoichiometry of such complex phosphate species in solution.

The following table summarizes some of the complex beryllium species that have been identified using electrospray ionization mass spectrometry in various studies. This data illustrates the types of complex ions that can be characterized, providing a framework for what might be expected in the analysis of this compound systems.

Observed Ion m/z (Mass-to-Charge Ratio) Source Compound/System Reference
[BeCl(12C4)]+220Beryllium chloride with 12-crown-4 tandfonline.com
[BeCl(15C5)]+264Beryllium chloride with 15-crown-5 tandfonline.com
[BeCl(18C6)]+308Beryllium chloride with 18-crown-6 tandfonline.com
[L–2HBeHSO4]– (L = iminodiacetic acid)236.99Beryllium sulfate with iminodiacetic acid sci-hub.se
[L–2HBeOH]– (L = iminodiacetic acid)157.01Beryllium sulfate with iminodiacetic acid sci-hub.se
[L–2HBeHSO4]– (L = L4 ligand)469Beryllium sulfate with L4 ligand sci-hub.se
[L–2HBeHSO4]– (L = L5 ligand)483Beryllium sulfate with L5 ligand sci-hub.se
[Be(acac)2H]+-Beryllium with acetylacetone acs.org
[Be2(acac)3]+-Beryllium with acetylacetone acs.org
[Be3O(acac)3]+-Beryllium with acetylacetone acs.org

Note: m/z values are as reported in the literature. The ligands L4 and L5 are specific aminopolycarboxylate ligands as described in the cited research. sci-hub.se

Further research utilizing advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), could provide even more detailed structural information on this compound complexes through the analysis of their fragmentation patterns. Collision-induced dissociation (CID) experiments have been successfully used to support the structural assignment of beryllium-containing clusters, such as the trimeric beryllium hydroxide species. researchgate.net The application of these methods to this compound would be a significant step forward in the structural elucidation of these materials.

Computational Chemistry and Theoretical Investigations of Beryllium Hydrogen Phosphate Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Theoretical studies of beryllium hydrogen phosphate (B84403) have heavily relied on quantum chemical calculations to understand its electronic structure and stability. These computational methods provide a framework for predicting and interpreting the behavior of the molecule at the atomic level.

Density Functional Theory (DFT) Approaches for Ground State Properties

Density Functional Theory (DFT) has been a pivotal tool in exploring the ground state properties of beryllium hydrogen phosphate. cam.ac.ukacademie-sciences.fr DFT calculations, which are based on the principle that the energy of a molecule is a functional of its electron density, have been employed to determine key characteristics of BeHPO₄. cam.ac.uk For instance, DFT has been used to study the binding ability of this compound with noble gases. rsc.orgrsc.orgscispace.com These studies show that the beryllium center in BeHPO₄ is highly electropositive, carrying a significant positive charge, which makes it an effective Lewis acid capable of interacting with noble gas atoms. rsc.org The optimized geometry of BeHPO₄ has been determined to possess C_s point group symmetry, where the beryllium atom is coordinated with two oxygen atoms. rsc.org

Ab Initio Methods for High-Accuracy Energy and Geometry Optimizations

For more precise energy and geometry calculations, researchers have turned to ab initio methods. These methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Techniques such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) have been utilized to refine the understanding of BeHPO₄ and its complexes. rsc.orgarxiv.org For example, CCSD(T) calculations have been used to compute the bond dissociation energies of noble gas-beryllium hydrogen phosphate (NgBeHPO₄) complexes, providing a high level of accuracy. rsc.org These ab initio methods have been crucial in validating the results obtained from DFT and in providing benchmark data for the energetics of these systems. rsc.orgarxiv.org

Bonding Analysis and Intermolecular Interactions

The nature of chemical bonds and non-covalent interactions within and involving this compound is a central theme in its computational analysis. Various analytical tools have been applied to dissect these interactions and provide a chemically intuitive picture of the bonding.

Natural Bond Orbital (NBO) Analysis for Orbital Contributions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer and orbital interactions in molecular systems. uni-muenchen.deresearchgate.netacs.org In the context of this compound, NBO analysis has been instrumental in characterizing the donor-acceptor interactions, particularly in its complexes with noble gases. rsc.orgrsc.orgrsc.orgresearchgate.net The analysis reveals that the bonding between a noble gas atom (Ng) and the beryllium atom in BeHPO₄ is predominantly a donor-acceptor interaction, where the noble gas donates electron density to the beryllium center. rsc.orgrsc.orgscispace.com Specifically, the primary contribution to this interaction is the σ-donation from the noble gas to the BeHPO₄ moiety (Ng → BeHPO₄), which accounts for a significant portion of the orbital interaction. rsc.orgrsc.orgscispace.com A smaller, yet notable, contribution comes from the π-back donation from BeHPO₄ to the noble gas (Ng ← BeHPO₄). rsc.orgrsc.orgscispace.com

Energy Decomposition Analysis (EDA) for Interaction Components

Energy Decomposition Analysis (EDA) provides a quantitative breakdown of the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, and orbital interaction terms. researchgate.netbeilstein-journals.orgsoton.ac.uk For NgBeHPO₄ complexes, EDA has been used in conjunction with NBO analysis to confirm the nature of the bonding. rsc.orgrsc.orgresearchgate.net The results from EDA corroborate the finding that the interaction is primarily governed by the orbital (covalent) contribution, which can be as high as 80-88% of the total stabilization energy. rsc.orgrsc.orgscispace.comresearchgate.net This dominant orbital interaction, coupled with the electrostatic attraction, overcomes the Pauli repulsion, leading to the formation of stable complexes. researchgate.net

Characterization of Donor-Acceptor Bonding in Noble Gas Complexes with this compound

The interaction between this compound and noble gases (Ng = He to Rn) serves as a compelling case study of donor-acceptor bonding. rsc.orgrsc.org Computational studies have shown that BeHPO₄ can bind with noble gases to form stable complexes, NgBeHPO₄. rsc.orgscispace.comresearchgate.net The strength of this bond increases with the size of the noble gas atom, from Helium to Radon. rsc.org The bonding is characterized as a donor-acceptor interaction where the noble gas acts as a Lewis base, donating electron density to the highly electrophilic beryllium atom in BeHPO₄, which acts as a Lewis acid. rsc.orgsemanticscholar.org This interaction is strong enough for the argon to radon analogues to be potentially viable under ambient conditions. rsc.orgrsc.orgscispace.com The nature of the Ng–Be bond has been shown to have some covalent character, especially for the heavier noble gases like Krypton and Radon, as indicated by negative local energy density values at the bond critical points. rsc.orgrsc.orgscispace.comresearchgate.net

Table 1: Calculated Bond Dissociation Energies (D₀BSSE in kcal/mol) for NgBeHPO₄ Complexes at the MPW1B95/def2-QZVPPD level.

Noble Gas (Ng)Bond Dissociation Energy (kcal/mol)
He2.4
Ne3.5
Ar6.2
Kr8.5
Xe10.8
Rn12.4

Data sourced from a comparative study on noble gas binding ability. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of chemical systems at the atomic level. For this compound, MD simulations can provide insights into structural arrangements, solvent interactions, and transport properties that are often difficult to capture through experimental means alone. While large-scale MD simulations specifically targeting this compound are not extensively documented in publicly available literature, the methodologies applied to analogous aqueous beryllium systems offer a robust framework for understanding its potential behavior.

Car-Parrinello Molecular Dynamics (CPMD) simulations, a type of ab initio MD, have been successfully employed to study the structure and reactivity of aqueous beryllium complexes. waikato.ac.nznih.gov These simulations model the system quantum mechanically, typically using density functional theory (DFT) with functionals like BLYP, to accurately describe electronic effects and chemical bonding. nih.gov In typical simulations of aqueous beryllium ions, the Be²⁺ cation is placed in a simulation box with a number of water molecules (e.g., 63 to 90 molecules) under periodic boundary conditions. waikato.ac.nz Such studies consistently reveal a well-defined first hydration shell where the beryllium ion maintains a stable tetrahedral coordination with four water molecules ([Be(H₂O)₄]²⁺). waikato.ac.nznih.gov The average Be-O distance in this primary shell is calculated to be approximately 1.64 Å. waikato.ac.nz

These computational models are crucial for investigating the mechanisms of ligand substitution reactions. For instance, the replacement of a water ligand in the [Be(H₂O)₄]²⁺ complex by anions like fluoride (B91410) or sulfate (B86663) has been shown to proceed via an associative interchange mechanism, characterized by a backside (SN2-like) attack of the incoming anion. nih.gov The small size of the beryllium ion creates significant steric hindrance that disfavors a frontside attack. waikato.ac.nz MD simulations can also be used in conjunction with experimental solubility studies to elucidate the role of complex aqueous environments, such as concentrated CaCl₂ solutions, on beryllium speciation. frontiersin.orgfrontiersin.org These combined approaches have helped to identify and characterize ternary complexes like Ca₂[Be(OH)₄]²⁺ in specific alkaline systems. frontiersin.org

Table 1: Example Parameters in Molecular Dynamics Simulations of Aqueous Beryllium Systems

System StudiedSimulation TypeKey ParametersKey FindingsReference
[Be(H₂O)₄]²⁺ with F⁻, Cl⁻, SO₄²⁻Car-Parrinello MD (CPMD)BLYP functional; 6-18 ps simulation timeLigand substitution follows an associative interchange (SN2-like) mechanism. nih.gov
Be²⁺ in aqueous solutionCPMDBLYP functional; 64 and 90 H₂O moleculesStable tetrahedral [Be(H₂O)₄]²⁺ first hydration shell; well-defined second hydration shell. waikato.ac.nz
Be(II) in CaCl₂ solutionsClassical MDSPC/E water model; 0.05 M Be(II) concentrationSupported the identification of ternary Ca-Be(II)-OH aqueous complexes. frontiersin.orgfrontiersin.org

Thermodynamic Modeling of Chemical Speciation and Solubility Equilibria

Thermodynamic modeling is a critical computational tool for predicting the chemical forms (speciation) and solubility of substances under various conditions. For this compound, these models integrate known thermodynamic data, such as formation constants and solubility products, to calculate the equilibrium distribution of beryllium-containing species in a given environment.

The speciation of beryllium in aqueous solutions is notably complex, influenced by pH and the presence of various ligands. researchgate.net Computational modeling using chemical thermodynamic speciation codes, such as MINTEQA2 and GEMS (Gibbs Energy Minimization Software), has been instrumental in predicting beryllium's behavior in diverse environments ranging from natural waters to simulated biological fluids. nih.govnih.govrilem.netresearchgate.net

Table 2: Predicted Beryllium Solid Phases in Modeled Aqueous Environments

Environment/ConditionKey Findings from ModelingReference
Simulated Biological Fluids (general)Formation of beryllium hydroxide (B78521) and/or phosphate was observed in most modeled fluids. nih.govnih.gov
Gastrointestinal Tract (simulated)Results support the hypothesis that beryllium absorption may be limited by the formation of beryllium phosphate solids. nih.govnih.gov
Aqueous solution with adenosine (B11128) monophosphate (AMP²⁻)Precipitation of insoluble Be(OH)₂(s) is predicted to dominate in the pH range of 6–7, limiting the formation of Be-AMP complexes. researchgate.net
Natural WatersBeryllium compounds are relatively insoluble at the pH of most natural waters, leading to precipitation. epa.gov

The accuracy of thermodynamic speciation models hinges on the quality of the input data, particularly the equilibrium constants (also known as stability or formation constants) for all relevant aqueous complexes. The cumulative formation constant, often denoted as β, quantifies the strength of the interaction between a metal ion and a ligand to form a complex.

Computational methods, including ab initio calculations and constrained MD simulations, can be used to determine these fundamental thermodynamic quantities. nih.gov For example, the binding free energy for the formation of the [BeF(H₂O)₃]⁺ complex from [Be(H₂O)₄]²⁺ and F⁻ was calculated to be -6.2 kcal/mol, which aligns well with experimental data. nih.gov

In the context of phosphate systems, studies on beryllium's interaction with adenosine phosphates (like AMP) provide valuable proxies for understanding the behavior of simpler phosphate ions. researchgate.net Equilibrium constants for the formation of various beryllium-adenosine monophosphate complexes have been determined. These constants define the conditions under which specific complexes will form. researchgate.net The models also define precipitation thresholds, which are the concentration and pH limits beyond which a solid phase will form. For beryllium, precipitation of beryllium hydroxide, Be(OH)₂(s), is a critical threshold, often occurring between pH 6 and 7, which can prevent the formation of other aqueous complexes by removing dissolved beryllium from the solution. researchgate.net

Table 3: Examples of Determined Equilibrium Constants for Beryllium-Phosphate Complexation

Equilibrium Reaction with Ligand (L = AMP²⁻)*Complex FormedLog of Formation Constant (log β)Reference
Be²⁺ + L²⁻ ⇌ BeL[BeL]5.44 ± 0.05 researchgate.net
Be²⁺ + H⁺ + L²⁻ ⇌ Be(HL)⁺[Be(HL)]⁺9.35 ± 0.04 researchgate.net
2Be²⁺ + 2L²⁻ ⇌ Be₂(OH)L₂³⁻ + H⁺[Be₂(OH)L₂]³⁻5.23 ± 0.06 researchgate.net
3Be²⁺ + 3H⁺ + 3L²⁻ ⇌ Be₃(OH)₃(HL)₃[Be₃(OH)₃(HL)₃]21.84 ± 0.04 researchgate.net

*Data from studies with adenosine 5'-monophosphate (AMP) as the phosphate-containing ligand. researchgate.net

Reactivity, Reaction Mechanisms, and Complexation Chemistry of Beryllium Hydrogen Phosphate

Acid-Base Equilibria and Proton Transfer Mechanisms within Phosphate (B84403) Frameworks

The acid-base behavior of beryllium hydrogen phosphate is intrinsically linked to the hydrolysis of the beryllium aqua ion, [Be(H₂O)₄]²⁺, and the proton-donating and -accepting capabilities of the phosphate groups. Solutions of beryllium salts are acidic due to the hydrolysis of the hydrated beryllium ion. wikipedia.org The small size and high charge density of the Be²⁺ ion polarize the coordinated water molecules, facilitating the release of a proton to form species like [Be(H₂O)₃(OH)]⁺.

In the context of phosphate frameworks, the hydrogen phosphate (HPO₄²⁻) and dihydrogen phosphate (H₂PO₄⁻) anions are key participants in acid-base equilibria. These ions can act as both proton donors and acceptors, creating pathways for proton transfer. The proton transfer mechanism in such solid-state or solvated frameworks is often facilitated by a network of hydrogen bonds. While specific studies on this compound are limited, research on other open-framework metal phosphates suggests that proton conduction often occurs via the Grotthuss mechanism. rsc.orgresearchgate.netrsc.org In this model, protons hop along a hydrogen-bonded network of phosphate groups and water molecules. The efficiency of this transfer is highly dependent on the structure, humidity, and temperature. rsc.orgrsc.org The presence of both protonated phosphate groups (the acid) and deprotonated sites (the conjugate base) within the same framework is essential for this proton exchange.

Ligand Exchange Reactions and Complex Formation with Bidentate Ligands

The tetra-aqua beryllium ion, [Be(H₂O)₄]²⁺, is a very stable entity due to the strong bond between the small, highly charged beryllium cation and the water molecules. wikipedia.orgresearchgate.net Consequently, the substitution of these water molecules by monodentate ligands is often not thermodynamically favorable. researchgate.net However, bidentate ligands, particularly those containing oxygen donor atoms, can form stable complexes with beryllium(II) through the chelate effect. wikipedia.orgresearchgate.net Ligand exchange reactions involve the displacement of water or phosphate ligands by these chelating agents.

Detailed studies on the direct complexation of this compound with nucleotides are not extensively documented. However, the known affinity of beryllium(II) for oxygen-donor ligands provides a basis for understanding these potential interactions. Nucleotides and adenosine (B11128) phosphates (e.g., ATP, ADP) are rich in potential bidentate binding sites, including the phosphate groups and the ribose hydroxyl groups. It is highly probable that these molecules would act as effective chelating agents for beryllium(II), forming stable five- or six-membered rings. The phosphate chains, in particular, offer strong oxygen-donor sites that can readily displace water or other weakly bound ligands from the beryllium coordination sphere. This complexation is a critical aspect of beryllium's biochemical toxicity, as it can interfere with essential metabolic processes that involve ATP.

Beryllium(II) forms numerous stable complexes with a variety of bidentate organic ligands containing oxygen donor atoms. wikipedia.org Aromatic hydroxy ligands, such as phenols, and aliphatic hydroxycarboxylic acids, like glycolic acid, are known to form complexes with beryllium. wikipedia.org Carboxylate groups are particularly effective, with ligands such as the malonate ion forming stable chelate complexes where both oxygen atoms of the carboxylate groups coordinate to the beryllium center. wikipedia.org Basic beryllium acetate, Be₄O(OAc)₆, is a well-known example of a stable beryllium complex with a bidentate organic ligand. wikipedia.org Among inorganic ligands, fluoride (B91410) is a notable exception to the general difficulty of monodentate ligand substitution, forming a series of water-soluble complexes. wikipedia.orgresearchgate.net

Hydrolysis Pathways and Condensation Reactions in Solution

The aqueous chemistry of beryllium is dominated by hydrolysis. researchgate.net The hydrolysis of the [Be(H₂O)₄]²⁺ ion is a competing process in all complex formation reactions in solution. wikipedia.orgresearchgate.net This process begins at a pH of less than approximately 3, with the formation of [Be(H₂O)₃(OH)]⁺. researchgate.net As the pH increases, these initial hydrolysis products undergo condensation reactions to form larger, polynuclear hydroxo-bridged species. The most stable and predominant of these is the trimeric ion, [Be₃(OH)₃(H₂O)₆]³⁺. wikipedia.org

Further increases in pH lead to the precipitation of beryllium hydroxide (B78521), Be(OH)₂, which is generally insoluble at a pH of 5 or more. wikipedia.org In the presence of phosphate, these hydrolysis and condensation pathways are further complicated by the formation of mixed complexes. A notable species is [Be₃O(H₂PO₄)₆]²⁻, which features a central 3-coordinate oxide ion, indicating a high degree of condensation. wikipedia.org These condensation reactions, where Be-O-Be or Be-(OH)-Be bridges are formed, are driven by the thermodynamic stability gained from forming these polynuclear clusters. researchgate.net

Surface Reactivity and Adsorption Mechanisms of Beryllium Phosphate Species

The surface reactivity of beryllium phosphate species is important in contexts such as environmental transport and materials science. The primary mechanisms of interaction with surfaces are adsorption, surface complexation, and precipitation. Studies on the adsorption of beryllium onto phosphate-modified materials indicate that the process is often a combination of physical and chemical adsorption. researchgate.net

The mechanism can involve the formation of surface complexes between beryllium ions in solution and phosphate functional groups on a solid surface. researchgate.net For instance, research on beryllium adsorption by phosphate-modified biochar suggests that phosphoric acid and hydroxyl groups on the surface complex with Be²⁺, leading to the formation of surface-bound Be(OH)₂ and Be(NH₄)PO₄. researchgate.net This implies that surface complexation and precipitation reactions co-exist in the adsorption process. researchgate.net The efficiency of adsorption is influenced by factors such as pH, temperature, and the specific surface area of the adsorbent material.

Adsorbent MaterialBeryllium Adsorption Capacity (Qe)ConditionsProposed Mechanism
PO₄³⁻/NH₄⁺ Modified Lotus Leaf Biochar (MLLB)40.38 g/kg35 °C, pH = 5.5Surface complexation and precipitation (forming Be(OH)₂ and Be(NH₄)PO₄) researchgate.net

Corrosion Mechanisms of Beryllium in Phosphate-Containing Matrices

The corrosion of beryllium metal is significantly influenced by the chemical environment, particularly the pH. Beryllium is an amphoteric metal, meaning it is susceptible to corrosion in both acidic and strongly alkaline conditions, but is relatively protected by a passive oxide layer in near-neutral conditions. ejp-eurad.euwebelements.com Phosphate-containing matrices, such as magnesium phosphate cements (MPC), have been investigated as materials for encapsulating beryllium waste due to their near-neutral pH pore solutions. ejp-eurad.euin2p3.fr

In high-pH environments (pH > 12.5), such as those found in Ordinary Portland Cement (OPC), beryllium corrodes rapidly, often through pitting corrosion. in2p3.frsckcen.be The protective oxide layer dissolves, and beryllium species likely form soluble hydroxo complexes like Be(OH)₄²⁻. in2p3.fr

Matrix Type (Representative Solution)Approximate pHCorrosion BehaviorSurface Layer Composition
Ordinary Portland Cement (OPC)~13.5Stable, higher corrosion rate; Pitting corrosion observed in2p3.frNo protective layer; dissolution as Be(OH)₄²⁻ in2p3.fr
Magnesium Phosphate Cement (MPC)~8.1Corrosion rate decreases sharply over time in2p3.frProtective passive layer of Be(OH)₂ (inner) and KBePO₄·H₂O (outer) in2p3.fr

Investigation of Biochemical Mimicry: Beryllium Fluoride as a Phosphate Analogue in Enzyme Mechanisms

The study of beryllium's interaction with biological systems has unveiled a critical mechanism of its toxicity and its utility as a research tool: the ability of the beryllium fluoride ion (specifically, tetrafluoroberyllate, BeF₃⁻) to act as a close structural and electronic mimic of the phosphate ion (PO₄³⁻). This mimicry allows beryllium fluoride to interfere with the function of enzymes that process phosphate-containing substrates, such as ATPases and phosphatases.

Researchers have extensively used beryllium fluoride to study the transition states of phosphoryl transfer reactions catalyzed by enzymes. When complexed with adenosine diphosphate (ADP) in the active site of an ATPase, for example, beryllium fluoride can form a stable complex (ADP-BeF₃⁻) that mimics the transition state of ATP hydrolysis. This stable analogue allows for the use of techniques like X-ray crystallography to obtain a detailed structural snapshot of the enzyme's active site during the catalytic process, which would otherwise be impossible with the transient, high-energy phosphate transition state.

The effectiveness of beryllium fluoride as a phosphate analogue stems from several key similarities:

Geometry: Both the phosphate ion and the tetrafluoroberyllate ion adopt a tetrahedral geometry.

Electronic Structure: The distribution of charge and the electrostatic potential of beryllium fluoride closely resemble that of the phosphate group, allowing it to form similar non-covalent interactions within an enzyme's active site.

These similarities enable beryllium fluoride to bind tightly to the active sites of phosphate-processing enzymes, often leading to potent inhibition. This inhibition occurs because the beryllium fluoride complex is typically much more stable than the actual phosphate transition state, effectively locking the enzyme in an inactive conformation.

Detailed Research Findings on Beryllium Fluoride as a Phosphate Analogue

Numerous studies have utilized beryllium fluoride to elucidate enzymatic mechanisms. For instance, research on myosin, a motor protein that functions as an ATPase, has employed beryllium fluoride to trap the protein in a state that mimics the pre-hydrolysis state of ATP. This has provided crucial insights into the conformational changes that drive muscle contraction.

Similarly, in the study of G-proteins, which are crucial for cellular signaling and also function as GTPases, beryllium fluoride has been instrumental. By forming a complex with GDP (GDP-BeF₃⁻), it mimics the structure of GTP, allowing researchers to stabilize the G-protein in its "active" state and study its interactions with downstream effector proteins.

The table below summarizes the key comparative properties of the phosphate ion and its beryllium fluoride analogue.

PropertyPhosphate (PO₄³⁻)Tetrafluoroberyllate (BeF₃⁻)
Geometry TetrahedralTetrahedral
Central Atom Phosphorus (P)Beryllium (Be)
Surrounding Atoms 4 Oxygen (O)3 Fluorine (F)
Overall Charge -3-1
Bond Angles ~109.5°~109.5°
Use in Biochemistry Substrate, energy currencyTransition state analogue, enzyme inhibitor

This ability of a simple inorganic ion to mimic a fundamental biological building block highlights a key principle in toxicology and pharmacology and provides a powerful tool for biochemical research.

Environmental and Geochemical Behavior of Beryllium Hydrogen Phosphate

Speciation and Mobility of Beryllium in Natural Aquatic and Soil Systems

The environmental fate of beryllium is intricately linked to its chemical form, or speciation, which dictates its mobility and bioavailability in aquatic and terrestrial systems. Beryllium's high charge-to-size ratio results in a strong tendency to hydrolyze in aqueous solutions. nih.gov

The formation and dissolution of beryllium compounds, including beryllium hydrogen phosphate (B84403), are profoundly influenced by pH. In acidic solutions with a pH below approximately 5.5, beryllium exists predominantly as the soluble tetra-aqua beryllium ion, [Be(H₂O)₄]²⁺. nih.govusgs.gov As the pH increases into the range of 6 to 8, which is typical for most natural waters, the solubility of beryllium decreases dramatically due to the formation of solid beryllium hydroxide (B78521), Be(OH)₂. nih.gov This precipitation controls the concentration of dissolved beryllium, which is unlikely to be detected above trace levels in waters at neutral pH. nih.gov

The formation of beryllium phosphate is also pH-dependent. In most simulated biological fluids, the formation of beryllium hydroxide and/or phosphate solids has been observed, suggesting that phosphate availability can lead to the precipitation of insoluble beryllium phosphate, limiting beryllium's mobility. nih.gov It is postulated that the formation of beryllium phosphate solids in the gastrointestinal tract may limit its absorption. nih.gov Conversely, acidic conditions would favor the dissolution of beryllium hydrogen phosphate, releasing beryllium ions back into the solution. escholarship.orgresearchgate.net A reduction in pH has been shown to be the most effective mechanism for desorbing beryllium from minerals like illite (B577164) and montmorillonite (B579905), releasing 97% and 75% of sorbed beryllium, respectively. escholarship.orgresearchgate.net

Information regarding the direct impact of redox conditions on beryllium phosphate formation and dissolution is limited in the available literature. However, beryllium's chemistry is primarily governed by its +2 oxidation state, and it is not known to undergo redox transformations in typical environmental settings. The primary environmental control on its speciation and mobility remains pH. cdc.gov

Beryllium released to the environment is generally immobile, tending to be retained in soil and sediment. cdc.gov It binds strongly to finely dispersed materials, including clays, iron hydroxides, and organic substances. epa.gov Consequently, the majority of beryllium in natural waters is found sorbed to soil particles and sediments rather than in a dissolved state. researchgate.net

The distribution of beryllium in soils is influenced by soil properties. Clay soils, for instance, sorb greater amounts of beryllium compared to sandy soils, a phenomenon attributed to the increased surface area and the specific sorption sites on clay minerals. researchgate.netnsf.gov Several studies have confirmed a strong relationship between the concentration of sorbed beryllium and the average grain size, with beryllium concentrations increasing as grain size decreases. researchgate.netnsf.gov The average concentration of beryllium in U.S. soils is reported to be 1.8 mg/kg. cdc.gov While generally considered immobile, some soil profiles show an accumulation of beryllium in subsoil layers, which suggests that leaching can occur under certain conditions. ccme.ca

Environmental CompartmentReported Beryllium ConcentrationSource
U.S. Soils (average)1.8 mg/kg cdc.gov
Canadian Soil (mean)0.75 mg/kg ccme.ca
U.S. Surface Water (average, detected)0.140 µg/L cdc.gov
U.S. Groundwater (average, detected)0.343 µg/L cdc.gov
Australian Rainwater0.05 - 0.08 µg/L ccme.ca

Sorption and Desorption Dynamics on Environmental Interfaces

Sorption and desorption processes are critical in controlling the concentration of dissolved beryllium in the environment. These dynamics are influenced by the chemical composition of both the solution and the solid surfaces involved.

The mineralogical content of soils is a major driver of their ability to sorb beryllium. nsf.gov Clay minerals, in particular, play a significant role. For example, beryllium desorbs more readily from montmorillonite than from illite under various chemical conditions, suggesting different binding mechanisms. researchgate.net Research indicates that soils with a higher content of phosphorus-bearing minerals could lead to greater retention of beryllium. researchgate.netescholarship.org One study found that phosphonate (B1237965) retained the most significant amount of beryllium, with distribution coefficient (Kd) values 2–30 times greater than other materials tested at a pH of 6. researchgate.netescholarship.org

The role of organic matter in beryllium retention is complex. Beryllium readily complexes with organic compounds like humic and fulvic acids, and accumulation in organic soil horizons has been reported. ccme.ca Some studies have shown that interactions between organic ligands and beryllium are stronger than beryllium-mineral associations. nsf.gov However, other published work has reported no significant relationship between sorbed beryllium amounts and organic matter content. nsf.gov This discrepancy may be due to the influence of other environmental factors, such as pH and ionic strength, which affect the behavior of organic matter and its ability to complex with beryllium. nsf.gov For instance, the complexation of beryllium by humic and fulvic acids, which can reduce its sorption to minerals, is dependent on the solution's pH. nsf.gov

Kinetic and isotherm studies provide quantitative insights into the rates and mechanisms of sorption. Studies on the sorption of both beryllium and phosphate onto various environmental materials show that these processes can be described by established models.

Sorption kinetic studies for phosphate on sediments and other materials have shown that the process is often well-described by the pseudo-second-order model. mdpi.comnih.govbue.edu.eg This suggests that chemisorption, involving valence forces through the sharing or exchange of electrons, is a significant mechanism. The initial adsorption of phosphorus can be rapid, with a significant portion occurring within the first 10 minutes. nih.gov

Sorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium distribution of a substance between the liquid and solid phases. Both models have been shown to fit phosphorus adsorption data well. nih.gov The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. mdpi.com Studies on beryllium removal have also found that the Langmuir sorption isotherm model can effectively describe the equilibrium process. researchgate.net

IonKinetic ModelIsotherm ModelKey FindingsSource
BerylliumPseudo-second-orderLangmuirSorption is often a spontaneous process. researchgate.net
PhosphatePseudo-second-orderLangmuir, FreundlichAdsorption can be rapid initially; higher temperatures can favor uptake on some sediments. nih.govbue.edu.eg

Application of Beryllium as a Geochemical Tracer

Beryllium isotopes, particularly the cosmogenic radionuclide beryllium-10 (B1236284) (¹⁰Be), serve as powerful tracers for a variety of Earth surface processes. usgs.gov ¹⁰Be is produced in the atmosphere by cosmic ray spallation of oxygen and nitrogen. usgs.goveos.org It is then transported to the Earth's surface via precipitation. usgs.gov

Once on the surface, ¹⁰Be strongly adsorbs to soil and sediment particles. eos.org This characteristic, combined with its long half-life of approximately 1.4 million years, makes it an excellent tool for studying long-term geological processes. eos.org The ratio of cosmogenic ¹⁰Be to the stable, Earth-derived isotope beryllium-9 (⁹Be) is a key parameter in these applications. eos.orgresearchgate.net

The ¹⁰Be/⁹Be ratio in marine sediments has been used to reconstruct the history of Earth's magnetic fields. frontiersin.org In terrestrial systems, meteoric ¹⁰Be is used to trace soil erosion and denudation rates. usgs.govfrontiersin.org By measuring the inventory of ¹⁰Be in soil profiles, scientists can estimate how quickly a landscape is eroding or how long a surface has been stable. usgs.gov The fundamental premise for these applications is that beryllium sorbed to sediments remains unaltered over long timescales, although changes in environmental chemistry can cause desorption, which must be considered in interpretations. escholarship.orgresearchgate.net

Biogeochemical Cycling and Interactions with Microorganisms of this compound

The biogeochemical cycling of this compound is intrinsically linked to the broader cycles of phosphorus and beryllium, significantly influenced by microbial activities that mediate the transformation and mobility of these elements in the environment. While direct studies on the microbial interactions with this compound are limited, the behavior of this compound can be inferred from extensive research on microbial interactions with other sparingly soluble phosphate minerals and beryllium compounds.

Microorganisms play a crucial role in the transformation of this compound, primarily through solubilization and precipitation processes. minia.edu.eglibretexts.orgpressbooks.pubresearchgate.net These processes are integral to the local biogeochemical cycling of beryllium, affecting its bioavailability and potential toxicity in various ecosystems.

Microbial Solubilization of this compound

A key microbial interaction with this compound is its solubilization, a process that converts the insoluble form of beryllium into soluble forms, thereby increasing its mobility in soil and aquatic environments. This is largely carried out by phosphate-solubilizing microorganisms (PSMs), including a diverse range of bacteria and fungi. nih.govnih.govmdpi.com The primary mechanisms employed by these microorganisms include:

Production of Organic Acids: Many soil fungi and bacteria can produce and excrete organic acids such as citric, oxalic, gluconic, and malic acid. researchgate.netresearchgate.netslu.se These acids can dissolve this compound in two ways: by lowering the local pH and by chelating the beryllium cation, which disrupts the mineral structure and releases both beryllium and phosphate ions into the solution. nih.govunpad.ac.id

Enzyme Secretion: Microorganisms can also secrete enzymes like phosphatases that can hydrolyze phosphate from organic and inorganic compounds. While more relevant for organic phosphorus, some microbial enzymes can influence the surface chemistry of inorganic phosphate minerals, potentially aiding in their dissolution. nih.govunpad.ac.id

Proton Extrusion: The metabolic activity of microorganisms can lead to the extrusion of protons (H+ ions), which can directly attack the mineral surface, leading to the dissolution of this compound.

Fungi, with their filamentous growth habit, are particularly effective at the bioweathering of minerals. researchgate.netresearchgate.netgeologyscience.ru Their hyphae can physically penetrate cracks and grain boundaries in beryllium-containing phosphate rocks, increasing the surface area for chemical attack. slu.se This combination of biomechanical and biochemical action makes fungi significant contributors to the breakdown of such minerals in the terrestrial environment. researchgate.netgeologyscience.ru

Microbial Immobilization and Precipitation

Conversely, microorganisms can also contribute to the immobilization of beryllium, often through processes that lead to the precipitation of this compound. This can occur when microbial metabolism leads to an increase in the local pH, making conditions more favorable for the precipitation of insoluble beryllium compounds. researchgate.net For instance, the microbial degradation of organic matter can consume protons, leading to a more alkaline environment.

Furthermore, microbial cells and their extracellular polymeric substances (EPS) can act as nucleation sites for mineral precipitation. researchgate.net The negatively charged functional groups on bacterial cell walls can bind with beryllium cations from the solution. If phosphate ions are also present, this can lead to the precipitation of this compound on the cell surface. nih.gov This process effectively sequesters beryllium from the mobile phase, reducing its bioavailability and potential toxicity.

The table below summarizes the key microbial processes influencing the biogeochemical cycling of this compound.

Microbial ProcessMechanismEffect on this compoundKey Microorganisms
Solubilization Production of organic acids (e.g., citric, oxalic acid)Dissolution of the mineral, increasing beryllium and phosphate bioavailability.Phosphate-solubilizing bacteria (e.g., Pseudomonas, Bacillus), Fungi (e.g., Aspergillus, Penicillium)
Secretion of hydrolytic enzymes (e.g., phosphatases)Potential surface modification and release of phosphate.Various soil bacteria and fungi
Proton extrusionAcidification of the microenvironment, leading to mineral dissolution.Metabolically active bacteria and fungi
Immobilization Increase in local pH due to metabolic activitiesPrecipitation of this compound from solution.Ammonifying bacteria, microorganisms involved in denitrification
Nucleation on cell surfaces and EPSSequestration of beryllium and phosphate from the solution onto microbial biomass.Biofilm-forming bacteria

Research Findings on Microbial Interactions

Direct research on specific microbial strains and their efficiency in transforming this compound is not extensive. However, studies on analogous systems provide significant insights. For example, research on the bioleaching of beryllium from its ores has identified bacterial species, such as certain Pseudomonas strains, that can enhance the mobilization of beryllium. ethz.ch While not specific to the phosphate form, this indicates the potential for microbial processes to influence beryllium's environmental fate.

Studies on phosphate-solubilizing fungi have demonstrated their capacity to weather various metal phosphates. nih.gov It is highly probable that these fungi would have a similar effect on this compound, given the common chemical principles of mineral dissolution by organic acids.

The table below presents hypothetical data based on findings from related phosphate mineral studies, illustrating potential efficiencies of microbial solubilization.

Microorganism TypePhosphate Mineral AnalogSolubilization Efficiency (% of total P released in 7 days)Primary Mechanism
Aspergillus nigerRock Phosphate35%Oxalic and citric acid production
Penicillium sp.Tricalcium Phosphate28%Gluconic acid production
Pseudomonas fluorescensAluminum Phosphate22%Production of various organic acids
Bacillus megateriumIron Phosphate18%Acidification and chelation

It is important to note that the actual rates of these microbial processes in the environment will depend on a variety of factors, including soil pH, temperature, moisture, and the availability of carbon sources for microbial growth. The toxicity of beryllium can also be a limiting factor for microbial activity at high concentrations. ethz.ch

Advanced Functional Materials Research and Potential Applications of Beryllium Phosphate Derivatives

Development of Proton Conductive Materials based on Beryllium Phosphates

The development of materials with high proton conductivity is crucial for advancements in energy technologies such as fuel cells. Open-framework beryllium phosphates are being investigated for this purpose due to their potential for facilitating proton transport, especially under humid conditions and elevated temperatures. The porous structures of these materials can host water molecules and form hydrogen-bond networks, which serve as pathways for proton conduction.

A notable example is an open-framework beryllium phosphite (B83602), a derivative of beryllium phosphate (B84403), which has demonstrated significant proton conductivity. This material, which features a structure with intersecting channels, exhibits high thermal stability. Research has shown that these frameworks can remain stable even after being soaked in boiling water for extended periods. One such compound displayed a high proton conductivity of 2.03 × 10⁻³ S cm⁻¹ at 363 K and 98% relative humidity, highlighting its potential as a hydrothermally stable proton-conducting material. alfachemic.comnih.gov The presence of Be₃P₄O₁₂H₄ clusters as building blocks contributes to the formation of these robust and functional frameworks. alfachemic.com The conductivity in these materials is often attributed to the Grotthuss mechanism, where protons hop through the hydrogen-bonded network of water molecules and phosphate groups within the material's channels. wikipedia.org

Proton Conductivity of Beryllium Phosphate Derivatives
Compound TypeConductivity (S cm⁻¹)Temperature (K)Relative Humidity (%)
Open-Framework Beryllium Phosphite2.03 × 10⁻³36398

Exploration of Catalytic Activities and Selectivities in Organic Transformations

Beryllium compounds, including phosphate derivatives, are being explored for their catalytic potential in various organic reactions. alfachemic.com The unique Lewis acidity of the beryllium center, combined with the structural features of the phosphate framework, can create active sites for catalysis. Beryllium and its compounds have been generally identified as catalysts for organic reactions such as hydroamination, dehydrogenation coupling, hydrosilation, and hydroboration. alfachemic.com

Specific research into organically templated beryllium phosphites has shown that they can act as effective heterogeneous catalysts. For instance, certain beryllium phosphite frameworks have been successfully employed in the selective oxidation of alkyl aryl sulfides using tert-butylhydroperoxide as the oxidizing agent. These catalysts demonstrated not only activity and selectivity but also recyclability, proving to be stable for several successive reaction cycles. nih.gov The porous nature of these materials allows for reactant access to the active sites within the framework while also providing stability to the catalytic centers.

Adsorption and Separation Technologies for Resource Recovery and Environmental Remediation

The application of phosphate-based materials in adsorption and separation is a significant area of environmental and industrial research. Beryllium phosphate chemistry plays a role in technologies aimed at resource recovery and remediation, particularly in the selective removal of beryllium from industrial wastewater.

One innovative approach involves the use of porous biochar modified with phosphate and ammonium (B1175870) functional groups to capture beryllium from mining wastewater. biorxiv.org In this process, the phosphate groups on the adsorbent surface complex with beryllium ions, leading to the formation of beryllium-phosphate precipitates, such as Be(NH₄)PO₄, on the material's surface. biorxiv.org This method has shown high efficiency and selectivity for beryllium. Thermodynamic and kinetic studies have demonstrated that such modified adsorbents can achieve a maximum adsorption capacity of 40.38 g kg⁻¹ at 35 °C and a pH of 5.5. biorxiv.org The process is effective for removing beryllium even from solutions containing other ions, indicating a high selectivity that is crucial for practical applications. biorxiv.org This technology not only helps in mitigating the environmental impact of beryllium mining but also offers a pathway for recovering beryllium for reuse. biorxiv.org

Adsorption Performance for Beryllium Recovery
Adsorbent MaterialTarget IonMaximum Adsorption Capacity (g kg⁻¹)Conditions
Phosphate/Ammonium Modified Lotus Leaf BiocharBeryllium (Be²⁺)40.3835 °C, pH 5.5

Design of Luminescent Probes for Specific Anion Sensing (e.g., Hydrogen Phosphate)

The development of luminescent sensors for the detection of specific anions is a significant field in analytical chemistry. These sensors are often based on materials whose photoluminescent properties change upon interaction with a target analyte. While various phosphate-based materials, often doped with rare-earth elements, have been developed for luminescence applications, the use of beryllium hydrogen phosphate or its derivatives specifically as the active luminescent probe for anion sensing is not a widely documented area of research. biointerfaceresearch.comresearchgate.net

Current research on luminescent probes for phosphate sensing tends to focus on other systems, such as coordination polymers or quantum dots, which are designed to bind with phosphate anions and signal this interaction through a change in fluorescence or luminescence. mdpi.comrsc.org Although some metal phosphates, like a specific open-framework zinc phosphate, have been noted for their tunable luminescence, analogous applications for beryllium phosphates as sensors have not been prominently reported in the available scientific literature. alfachemic.com Therefore, while the design of anion probes is an active field, the specific role of beryllium phosphate derivatives within it remains an area for future exploration.

Role in Elucidating Biochemical Mechanisms of Phosphate Transfer Enzymes

Beryllium compounds, particularly in the form of beryllium fluoride (B91410) (BeF₃⁻), serve as invaluable tools for biochemists studying the mechanisms of phosphate transfer enzymes (kinases and phosphatases). Beryllium fluoride acts as a close structural mimic of the phosphate group (PO₄³⁻). biorxiv.orgscbt.com Its ability to adopt a stable tetrahedral geometry, nearly identical to that of a phosphate group, allows it to bind tightly in the active sites of these enzymes. biorxiv.org

This mimicry is instrumental in structural biology, particularly in X-ray crystallography. When combined with a nucleotide like ADP, the ADP-BeF₃⁻ complex acts as a stable, non-hydrolyzable analog of ATP. embopress.org This allows researchers to trap an enzyme in a state that resembles its transition state during the phosphate transfer reaction. nih.govembopress.org By crystallizing the enzyme with this analog bound, scientists can obtain a high-resolution snapshot of the active site, revealing the precise interactions between the enzyme, the substrate, and the catalytic residues involved in the phosphoryl transfer. nih.govbiorxiv.org For example, the study of enzymes like Ca²⁺-ATPase and F₁-ATPase has been greatly advanced by using beryllium fluoride to stabilize and crystallize intermediate states of the catalytic cycle. nih.govembopress.org This application has been crucial in elucidating the complex conformational changes that these molecular machines undergo to perform their biological functions. nih.gov

Future Research Directions and Emerging Paradigms for Beryllium Hydrogen Phosphate

Rational Design and De Novo Synthesis of Novel Hybrid Frameworks

The synthesis of new materials is moving beyond exploratory, trial-and-error approaches towards a paradigm of rational design and de novo synthesis. For beryllium hydrogen phosphate (B84403), this involves the deliberate construction of novel inorganic-organic hybrid frameworks with predetermined topologies and properties. Research has demonstrated the successful synthesis of open-framework beryllium hydrogen phosphates using solvothermal conditions. oup.com These frameworks are constructed from alternating BeO₄ and PO₄ tetrahedra, creating porous structures. oup.com

The key to creating novel hybrid frameworks lies in the strategic use of organic structure-directing agents (SDAs), or templates. These organic molecules, often amines, guide the assembly of the inorganic building blocks into specific architectures. nih.gov For instance, different amine templates can lead to structures with distinct channel dimensions, such as elliptical 12-ring channels or even unprecedented 16-ring channels. oup.com The dual role of these amines, acting as both charge-balancing agents and coordinating ligands to the beryllium atoms, is a critical aspect of this synthetic strategy. oup.com

Future work in this area will focus on:

Computational Prediction: Using computational modeling to predict which organic SDAs will result in desired framework topologies before synthesis is attempted.

Functionalized Templates: Employing organic templates with specific functional groups to impart desired chemical properties (e.g., catalytic activity, selective adsorption) to the final hybrid material.

In Situ Template Generation: Exploring more complex in situ reactions to generate novel templates during the hydrothermal synthesis process, which has already proven successful in creating unique crystalline beryllium phosphates through N-methylation of cyclic amines. nih.gov

A summary of representative synthesized open-framework beryllium hydrogen phosphates is presented below.

Compound FormulaOrganic Template/SDAKey Structural FeatureReference
Be₂(Hea)(PO₄)(HPO₄)Ethanolamine (ea)Interrupted zeolitic GIS topology oup.com
Him·Be₃(OH)(HPO₄)₃Imidazole (im)AFI-related framework, 12-ring channels oup.com
Hpy·Be₃(OH)(HPO₄)₃Pyridine (py)AFI-related framework, 12-ring channels oup.com
Hma·Be₁.₅(HPO₄)₂·0.5H₂OMethylamine (B109427) (ma)Pillared layer structure, 16-ring channels oup.com
[dmdabco][Be₃(HPO₄)₄]·(H₂O)₁.₅N,N′-dimethyl-1,4-diazabicyclo nacatsoc.orgnacatsoc.orgnacatsoc.orgoctane (dmdabco)Layered structure with 8-membered apertures nih.gov
[tmpip][Be(HPO₄)(H₂PO₄)]₂N,N,N′,N′-tetramethyl-piperazinium (tmpip)Layered structure with 12-membered apertures nih.gov

In-Situ and Operando Characterization Techniques for Dynamic Processes

To truly understand and control the formation of beryllium hydrogen phosphate frameworks and their function in potential applications, it is crucial to observe the dynamic processes as they happen. In-situ and operando characterization techniques are indispensable tools for achieving this, providing real-time insights into material transformations under actual reaction conditions.

In-situ monitoring, particularly during hydrothermal synthesis, can reveal the complex mechanisms of crystallization. For analogous aluminophosphate materials, time-resolved in-situ X-ray diffraction (XRD) has been used to track the evolution of crystalline phases, determine the influence of dopant ions on the onset of crystallization, and measure changes in lattice parameters during crystal growth. rsc.org Such techniques could be applied to beryllophosphate synthesis to map out crystallization pathways, identify transient intermediate phases, and understand the precise role of the organic template in guiding the structure. icdd.compharmaceutical-business-review.com

Operando spectroscopy, which combines real-time spectroscopic analysis with simultaneous measurement of a material's performance (e.g., catalytic activity or electrochemical response), is another critical frontier. wikipedia.org For example, operando Raman spectroscopy has been effectively used to investigate the atomic structure and oxidation state of phosphate-containing electrocatalysts during the oxygen evolution reaction. researchgate.net This approach could be adapted to study functional this compound materials to:

Identify the active sites in catalytic applications.

Observe structural changes during ion exchange or adsorption processes.

Track the movement of ions within the framework's channels in energy storage applications.

These advanced characterization methods provide a "motion picture" of the material at work, moving beyond the static analysis of the final product to a dynamic understanding of its formation and function. wikipedia.org

Integration of Machine Learning and AI in Materials Discovery and Prediction

The discovery of new materials is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). icdd.com These computational tools can analyze vast datasets to identify patterns and predict the outcomes of experiments, dramatically accelerating the pace of research. researchgate.net For a specialized field like this compound chemistry, AI/ML offers a powerful paradigm for navigating the complex parameter space of synthesis and predicting the properties of yet-to-be-made compounds.

Key applications of AI/ML in this context include:

Predicting Synthesizability: Machine learning models can be trained on historical data from both successful and "failed" experiments to predict whether a given set of reactants and conditions will yield a crystalline product. researchgate.net This approach, which outperformed traditional human-led strategies in the synthesis of templated vanadium selenites with an 89% success rate, could save significant time and resources in the search for new beryllophosphate frameworks. researchgate.net

Structure Prediction: By learning from known crystal structures, AI algorithms can predict the structures of novel inorganic materials from their chemical formula alone. researchgate.netresearchgate.net This allows for the in silico screening of thousands of potential compositions to identify promising candidates for synthesis.

Property Prediction: AI can establish structure-property relationships, enabling the prediction of key material properties such as porosity, thermal stability, or ion conductivity based on the predicted crystal structure. researchgate.netmorressier.com This is crucial for identifying materials tailored for specific applications.

AI/ML TechniqueApplication in Materials SciencePotential for this compound Research
Supervised Learning Training models on labeled data to predict properties (e.g., band gap, stability) or reaction success. icdd.comresearchgate.netPredicting the success of a hydrothermal synthesis based on parameters like temperature, pH, and organic template choice.
Generative Models (GANs, VAEs) Generating novel, stable crystal structures that have not been synthesized before. researchgate.netDesigning new, theoretically stable beryllophosphate framework topologies for targeted applications like gas separation or catalysis.
Graph Neural Networks (GNNs) Representing crystal structures as graphs to learn relationships between atomic arrangements and material properties. researchgate.netPredicting the ionic conductivity or catalytic activity of a proposed hybrid framework based on its connectivity and pore structure.
Natural Language Processing (NLP) Mining scientific literature to extract synthesis recipes, reaction conditions, and material properties from unstructured text. researchgate.netSystematically compiling a comprehensive database of all known beryllophosphate synthesis attempts to train more accurate predictive models.

Interdisciplinary Research at the Interface of Inorganic Chemistry, Materials Science, and Environmental Science

The unique properties of beryllium and the versatility of phosphate chemistry place this compound at the nexus of several scientific disciplines. Interdisciplinary research is essential for addressing complex challenges, particularly in environmental science. Beryllium is highly toxic and its presence in soil and water is a significant environmental concern. wikipedia.org

A prime example of this interdisciplinary approach is the development of novel adsorbent materials for the selective removal of beryllium from contaminated water. Research has shown that a phosphate-based adsorbent can effectively sequester Be(II) ions. wikipedia.org This work combines:

Inorganic Chemistry: Understanding the surface complexation and precipitation reactions between beryllium ions and the phosphoric acid and ammonia (B1221849) groups on the adsorbent. wikipedia.org

Materials Science: Designing and synthesizing a porous, high-surface-area biochar material and functionalizing it with phosphate groups to create an effective adsorbent. wikipedia.org

Environmental Science: Addressing the critical issue of beryllium contamination from mining wastewater and developing strategies to immobilize the toxic metal, reducing its bioavailability and limiting its transfer into the food chain. wikipedia.org

Future research in this vein could focus on designing crystalline this compound frameworks that are specifically tailored for the selective capture of beryllium ions or other heavy metal contaminants from aqueous solutions, leveraging the principles of selective ion exchange within their porous structures.

Exploration of this compound in Energy Storage and Conversion Technologies

While the application of this compound in energy technologies is still in its infancy, the known properties of other beryllium compounds and phosphate-based materials suggest it is a promising area for future exploration.

Hydrogen Storage: Beryllium-containing materials have been investigated for solid-state hydrogen storage due to beryllium's low atomic weight. First-principles calculations have shown that beryllium oxide clusters can adsorb a significant amount of hydrogen, with a gravimetric density that meets targets for onboard applications. mdpi.comyoutube.com Similarly, beryllium borohydride (B1222165) has been studied as a potential high-density hydrogen storage material. The porous nature of open-framework beryllium hydrogen phosphates could offer a unique environment for the physisorption of hydrogen molecules, representing an unexplored avenue in this field.

Batteries and Supercapacitors: Phosphate-based materials are cornerstones of modern battery technology, most notably Lithium Iron Phosphate (LiFePO₄), which is valued for its stability and safety. The open-framework structures of some beryllium hydrogen phosphates, featuring well-defined channels, could potentially facilitate the transport of ions (e.g., Li⁺, Na⁺). oup.com This makes them intriguing, though currently speculative, candidates for investigation as novel electrode or solid-state electrolyte materials in next-generation batteries or supercapacitors. Research would need to focus on synthesizing frameworks with high ionic conductivity and electrochemical stability.

Strategies for Radioactive Beryllium Waste Immobilization and Long-Term Containment

Beryllium is used extensively in nuclear reactors as a neutron reflector and moderator. During its service, it is irradiated with neutrons, leading to the generation of radioactive isotopes, including transuranics (TRU) from impurities and tritium (B154650) (³H) from the beryllium itself. This activation makes irradiated beryllium a problematic form of radioactive waste that requires a safe, long-term disposal pathway.

Phosphate-based ceramics and glasses are well-regarded for their ability to immobilize nuclear waste due to their high chemical durability and structural flexibility. Materials like rare-earth phosphates are being considered for the sequestration of high-level radioactive waste. This established precedent provides a strong rationale for exploring this compound as a dedicated waste form for radioactive beryllium.

The proposed strategy involves converting the radioactive beryllium metal or oxide waste into a chemically stable and leach-resistant this compound ceramic. This process would achieve two goals simultaneously:

Immobilizing Beryllium: The radioactive beryllium atoms would become part of the stable crystal lattice of the phosphate ceramic, preventing their release into the environment.

Containing Other Radionuclides: The phosphate matrix could also incorporate other fission products and actinides present in the waste stream, similar to how other phosphate ceramics are used for high-level waste.

This approach transforms a hazardous waste material into a stable, solid waste form suitable for long-term geological disposal, representing a critical contribution to the back end of the nuclear fuel cycle.

Q & A

Q. What are the synthesis methods for beryllium hydrogen phosphate, and how do reaction conditions influence product purity?

this compound (BeHPO₄) is synthesized by reacting beryllium salts (e.g., beryllium acetate or chloride) with disodium hydrogen phosphate (Na₂HPO₄) under controlled pH conditions. Alternatively, beryllium hydroxide can be treated with phosphoric acid (H₃PO₄) to yield BeHPO₄ . Key factors include:

  • pH control : Precipitation occurs optimally in weakly acidic conditions (pH ~5–6) to avoid hydrolysis of beryllium ions into insoluble Be(OH)₂ .
  • Temperature : Room-temperature reactions minimize side products like beryllium oxide (BeO) or hydrated phosphate phases .
  • Purification : Washing with deionized water removes residual sodium or phosphate ions, confirmed via ion chromatography .

Q. How does the solubility of this compound affect its applicability in aqueous systems?

BeHPO₄ is sparingly soluble in water (solubility <0.1 g/100 mL at 25°C), limiting its direct use in aqueous-phase reactions . Researchers must employ:

  • Buffered media : Phosphate buffers above pH 3 induce precipitation due to Be²⁺ hydrolysis, requiring low-pH conditions (<3) or organic solvents .
  • Chelating agents : Ligands like citric acid or 2-hydroxybenzoic acid (DHBA) stabilize Be²⁺ in solution, enabling studies of its coordination chemistry .

Q. What standardized analytical methods are recommended for quantifying beryllium in phosphate-containing matrices?

ASTM International’s E2824-23 specifies phosphate gravimetry for beryllium quantification in alloys, applicable to BeHPO₄ by dissolving the compound in nitric acid and precipitating phosphate as magnesium ammonium phosphate (MgNH₄PO₄) . Complementary techniques include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects trace Be²⁺ at parts-per-billion levels .
  • X-ray Diffraction (XRD) : Confirms crystalline structure and phase purity .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what challenges arise in studying these interactions?

BeHPO₄’s low solubility complicates direct studies of protein interactions. However, its structural similarity to phosphate groups allows it to mimic phosphorylated residues in enzymes. Key challenges include:

  • Speciation instability : Be²⁺ readily hydrolyzes in physiological pH, forming insoluble hydroxides or mixed phosphate-hydroxide complexes .
  • Detection limitations : Be²⁺’s low electron density impedes localization via X-ray crystallography; alternative methods like NMR or fluorescence spectroscopy are recommended .
  • Toxicity : BeHPO₄ inhalation in animal models causes granulomatous lung inflammation, necessitating strict biosafety protocols (e.g., fume hoods, PPE) .

Q. What role does this compound play in modeling phosphate-group behavior in biochemical systems?

While beryllium fluoride (BeF₃⁻) is more commonly used as a phosphate analog due to its tetrahedral geometry, BeHPO₄ provides insights into phosphate-binding motifs in proteins. For example:

  • G-protein activation : BeF₃⁻ mimics the γ-phosphate of GTP in nucleotide-binding pockets, stabilizing active conformations .
  • Enzyme inhibition : BeHPO₄ competes with ATP in kinases, though its low solubility requires substitution with soluble analogs like BeF₃⁻ .

Q. How can contradictions in toxicity data between this compound and other beryllium compounds be resolved?

Discrepancies arise from differences in bioavailability and dissolution kinetics:

  • Comparative toxicity : BeHPO₄ is less fibrogenic than BeF₂ or BeSO₄ due to slower dissociation in lung fluid, reducing free Be²⁺ release .
  • Dosage metrics : Studies should report both mass concentration (mg/m³) and molar Be²⁺ equivalents to standardize toxicity assessments .
  • In vitro models : Lung epithelial cell lines (e.g., A549) exposed to BeHPO₄ nanoparticles can clarify mechanisms of granuloma formation .

Methodological Recommendations

  • Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxide contamination during precipitation .
  • Handling : Adhere to OSHA’s permissible exposure limit (PEL) of 0.2 µg/m³ for beryllium compounds .
  • Data validation : Cross-validate analytical results with multiple techniques (e.g., XRD + ICP-MS) to address solubility-related artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.